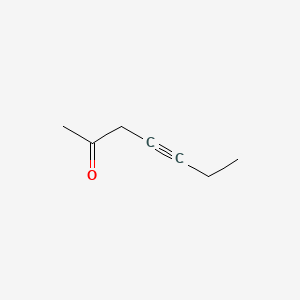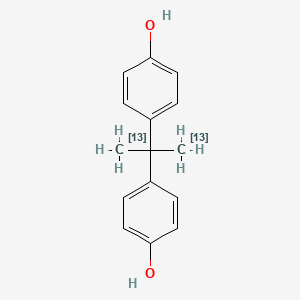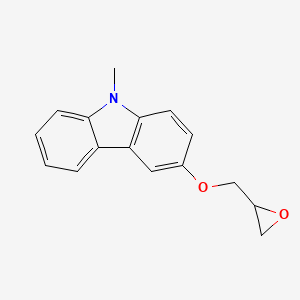
Adefovir-d4 Diphosphate Triethylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adefovir-d4 Diphosphate Triethylamine Salt is a labeled salt of Adefovir Diphosphate, which is a metabolite of Adefovir. It is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies. The compound has a molecular formula of C8H10D4N5O10P3•xC6H15N and a molecular weight of 437.17 (free acid).
Mechanism of Action
Target of Action
The primary target of Adefovir-d4 Diphosphate Triethylamine Salt is the HBV DNA polymerase (reverse transcriptase) . This enzyme plays a crucial role in the replication of the Hepatitis B virus.
Mode of Action
This compound inhibits the HBV DNA polymerase by competing with the natural substrate deoxyadenosine triphosphate and causing DNA chain termination after its incorporation into viral DNA .
Biochemical Pathways
The compound affects the replication pathway of the Hepatitis B virus. By inhibiting the HBV DNA polymerase, it prevents the virus from replicating and spreading within the host organism .
Pharmacokinetics
It is known that adefovir is an active metabolite of the antiviral nucleoside analog adefovir dipivoxil . Adefovir is formed from Adefovir Dipivoxil by gastrointestinal carboxylesterase 2 (CES2) .
Result of Action
The inhibition of HBV DNA polymerase results in a decrease in viral load, thereby reducing the symptoms and progression of Hepatitis B .
Preparation Methods
The synthesis of Adefovir-d4 Diphosphate Triethylamine Salt involves multiple steps, starting from the precursor AdefovirThe reaction conditions often involve the use of phosphorylating agents and deuterated reagents under controlled temperature and pH conditions . Industrial production methods are similar but scaled up to meet the demand for research purposes.
Chemical Reactions Analysis
Adefovir-d4 Diphosphate Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Adefovir-d4 Diphosphate Triethylamine Salt is widely used in scientific research due to its labeled nature, which allows for detailed metabolic and proteomic studies. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic labeling experiments to trace metabolic pathways and study enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of Adefovir in the body.
Industry: Applied in the development of diagnostic tools and assays for detecting viral infections.
Comparison with Similar Compounds
Adefovir-d4 Diphosphate Triethylamine Salt is unique due to its labeled nature, which allows for detailed tracking in metabolic studies. Similar compounds include:
Adefovir Diphosphate: The unlabeled form of the compound, used in similar research applications.
Tenofovir Diphosphate: Another nucleotide analog used in antiviral research.
Lamivudine Triphosphate: A compound used in the treatment of viral infections, similar in its mechanism of action.
Properties
CAS No. |
1346604-40-7 |
|---|---|
Molecular Formula |
C14H29N6O10P3 |
Molecular Weight |
538.364 |
IUPAC Name |
[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; |
InChI Key |
CMMZUURGSBCDLQ-PBCJVBLFSA-N |
SMILES |
CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Synonyms |
Diphosphoric Acid Anhydride P-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]-methyl]_x000B_phosphonic Acid; Diphosphoric Acid Monoanhydride [[2-(6-Amino-9H-purin-9-yl)_x000B_ethoxy-d4]methyl]phosphonic Acid; PMEA-d4 Diphosphate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






